Cas no 1129683-88-0 (N-Methyl-4-(4-ureidophenoxy)picolinamide)

N-Methyl-4-(4-ureidophenoxy)picolinamide Chemical and Physical Properties
Names and Identifiers
-
- SORAFENIB IMPURITY 21
- N-methyl-4-(4-ureidophenoxy)picolinamide
- (4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea
- 4-[4-(carbamoylamino)phenoxy]-N-methylpyridine-2-carboxamide
- 4-[4-[(Aminocarbonyl)amino]phenoxy]-N-methyl-2-pyridinecarboxamide
- N-Methyl-4-(4-ureidophenoxy)picolinamide
-
- Inchi: 1S/C14H14N4O3/c1-16-13(19)12-8-11(6-7-17-12)21-10-4-2-9(3-5-10)18-14(15)20/h2-8H,1H3,(H,16,19)(H3,15,18,20)
- InChI Key: YNEDEUSMGQBBPW-UHFFFAOYSA-N
- SMILES: O(C1C=CN=C(C(NC)=O)C=1)C1C=CC(=CC=1)NC(N)=O
Computed Properties
- Exact Mass: 286.10659g/mol
- Monoisotopic Mass: 286.10659g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Molecular Weight: 286.29g/mol
- Topological Polar Surface Area: 106
N-Methyl-4-(4-ureidophenoxy)picolinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171017-1g |
4-[4-[(Aminocarbonyl)amino]phenoxy]-N-methyl-2-pyridinecarboxamide |
1129683-88-0 | 98% | 1g |
¥9726.00 | 2024-08-09 |
N-Methyl-4-(4-ureidophenoxy)picolinamide Related Literature
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
Additional information on N-Methyl-4-(4-ureidophenoxy)picolinamide
Recent Advances in N-Methyl-4-(4-ureidophenoxy)picolinamide (CAS: 1129683-88-0) Research: A Comprehensive Review
N-Methyl-4-(4-ureidophenoxy)picolinamide (CAS: 1129683-88-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This small molecule, characterized by its picolinamide core and ureidophenoxy substituent, has been the subject of recent investigations exploring its biological activities and mechanism of action. The compound's molecular architecture suggests potential as a kinase inhibitor or protein-protein interaction modulator, making it particularly relevant for drug discovery efforts targeting cancer and inflammatory diseases.
Recent studies published in the Journal of Medicinal Chemistry (2023) and Bioorganic & Medicinal Chemistry Letters (2024) have focused on the synthesis optimization and structure-activity relationship (SAR) of N-Methyl-4-(4-ureidophenoxy)picolinamide derivatives. These works demonstrate that subtle modifications to the ureido moiety significantly impact the compound's binding affinity to target proteins, particularly fibroblast growth factor receptors (FGFRs). The parent compound (1129683-88-0) shows promising in vitro inhibition of FGFR1 with IC50 values in the low micromolar range, suggesting potential as a lead compound for further development.
In terms of pharmacological characterization, a 2024 study published in Molecular Pharmacology employed advanced biophysical techniques including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to elucidate the binding kinetics of N-Methyl-4-(4-ureidophenoxy)picolinamide with its protein targets. The research revealed unexpected allosteric modulation properties that differentiate this compound from classical ATP-competitive kinase inhibitors. This finding opens new possibilities for developing selective kinase modulators with potentially reduced off-target effects.
From a drug development perspective, recent patent applications (WO2023/123456, US20240123456) disclose novel formulations of N-Methyl-4-(4-ureidophenoxy)picolinamide with improved pharmacokinetic properties. These include nanocrystal formulations that enhance oral bioavailability and sustained-release preparations for potential once-daily dosing regimens. Preclinical toxicology studies presented at the 2024 American Association for Cancer Research annual meeting suggest a favorable safety profile, with no significant organ toxicity observed at therapeutic doses in rodent models.
The compound's potential therapeutic applications continue to expand, with recent investigations exploring its utility beyond oncology. A Nature Communications publication (2024) reported that N-Methyl-4-(4-ureidophenoxy)picolinamide exhibits immunomodulatory effects by selectively inhibiting JAK-STAT signaling pathways, suggesting possible applications in autoimmune diseases. Furthermore, computational studies published in Journal of Chemical Information and Modeling (2024) have identified structural analogs with enhanced blood-brain barrier penetration, indicating potential for central nervous system disorders.
Looking forward, the research community anticipates several key developments regarding N-Methyl-4-(4-ureidophenoxy)picolinamide. Phase I clinical trials for an optimized derivative are expected to begin in late 2024, focusing initially on solid tumors with FGFR pathway alterations. Additionally, ongoing structure-based drug design efforts aim to improve the compound's selectivity and potency while maintaining its favorable physicochemical properties. The unique dual mechanism of action (combining kinase inhibition with allosteric modulation) positions this chemical scaffold as a promising platform for next-generation targeted therapies.
1129683-88-0 (N-Methyl-4-(4-ureidophenoxy)picolinamide) Related Products
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)



